molecular formula C26H14Br2N2S3 B12537854 5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine CAS No. 868618-54-6

5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine

Cat. No.: B12537854
CAS No.: 868618-54-6
M. Wt: 610.4 g/mol
InChI Key: XQKPHAUKTOEPTD-UHFFFAOYSA-N
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Description

5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine is a complex organic compound that belongs to the class of thienopyrazines. This compound is characterized by its unique structure, which includes two bromothiophene groups and two phenyl groups attached to a thienopyrazine core. It is primarily used in the field of organic electronics and photovoltaics due to its excellent electron-accepting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine typically involves a multi-step process. One common method includes the Stille cross-coupling reaction, where 5-bromothiophene-2-boronic acid is reacted with 2,3-diphenylthieno[3,4-b]pyrazine under palladium catalysis . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine exerts its effects is primarily related to its electron-accepting properties. The compound can accept electrons from donor materials, facilitating charge separation and transport in electronic devices. This process involves the formation of charge-transfer complexes and the movement of electrons through the conjugated system .

Comparison with Similar Compounds

Similar Compounds

    4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Similar in structure but with a benzo[c][1,2,5]thiadiazole core.

    5,7-Bis(5-bromothiophen-2-yl)-2,3-bis(5-octylthiophen-2-yl)thieno[3,4-b]pyrazine: Similar but with additional octylthiophene groups.

Uniqueness

5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine is unique due to its specific combination of bromothiophene and phenyl groups, which provide a balance of electronic properties and structural stability. This makes it particularly suitable for applications in organic electronics and photovoltaics .

Properties

CAS No.

868618-54-6

Molecular Formula

C26H14Br2N2S3

Molecular Weight

610.4 g/mol

IUPAC Name

5,7-bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine

InChI

InChI=1S/C26H14Br2N2S3/c27-19-13-11-17(31-19)25-23-24(26(33-25)18-12-14-20(28)32-18)30-22(16-9-5-2-6-10-16)21(29-23)15-7-3-1-4-8-15/h1-14H

InChI Key

XQKPHAUKTOEPTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(SC(=C3N=C2C4=CC=CC=C4)C5=CC=C(S5)Br)C6=CC=C(S6)Br

Origin of Product

United States

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